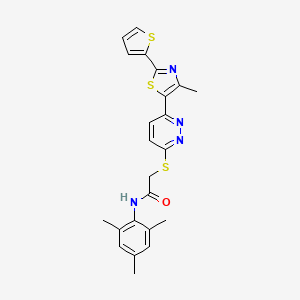

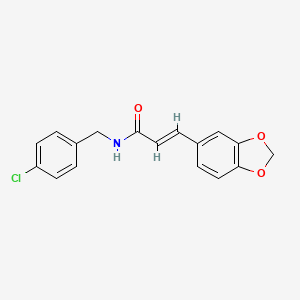

3-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yl)-N-(4-chlorobenzyl)acrylamide is a chemical compound with the molecular formula C17H14ClNO3 . It has an average mass of 315.751 Da and a monoisotopic mass of 315.066223 Da . This product is not intended for human or veterinary use and is for research use only.

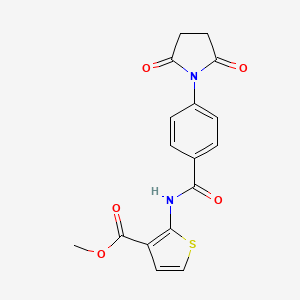

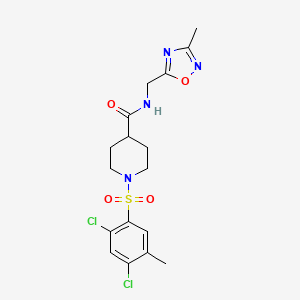

Molecular Structure Analysis

The molecular structure of 3-(1,3-Benzodioxol-5-yl)-N-(4-chlorobenzyl)acrylamide consists of a benzodioxol group attached to an acrylamide group via a carbon atom. The acrylamide group is also attached to a chlorobenzyl group via a nitrogen atom .Scientific Research Applications

Synthesis and Chemical Properties

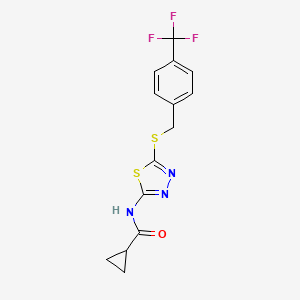

Acrylamide derivatives, including those similar to 3-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)acrylamide, have been synthesized for their unique chemical properties and potential applications in various fields. For instance, the synthesis of N-substituted derivatives involving acrylamide has led to the creation of compounds with 1,4-benzodioxane, 1,2,4-triazole, and 1,3,4-oxadiazole heterocycles, showcasing the versatility of acrylamide derivatives in producing complex molecular structures (Vardanyan et al., 2021).

Antibacterial Applications

Some acrylamide derivatives have been evaluated for their antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents. For example, oxadiazolylbenzodioxane derivatives have shown promise in this area, indicating the broader utility of benzodioxolyl-acrylamides in antibacterial research (Avagyan et al., 2020).

Material Science Applications

In material science, acrylamide derivatives have been explored for the synthesis and characterization of macroporous silica modified with optically active polymers. These materials have potential applications as chiral stationary phases in chromatography, demonstrating the role of acrylamide derivatives in creating new types of materials with specific optical properties (Tian et al., 2010).

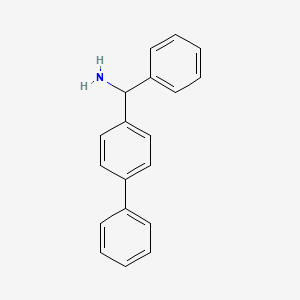

Enantioselective and Chiral Applications

The study of acrylamide derivatives extends to their use in enantioselective and chiral applications. For instance, the synthesis of enantiopure acrylamide derivatives and their polymerization has led to materials that exhibit chiroptical properties and chiral recognition abilities. This research opens new avenues for the development of chiral materials and enantioselective catalysis (Lu et al., 2010).

properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c18-14-5-1-13(2-6-14)10-19-17(20)8-4-12-3-7-15-16(9-12)22-11-21-15/h1-9H,10-11H2,(H,19,20)/b8-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWHAWNMCHVQSU-XBXARRHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2638836.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2638846.png)

![2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2638847.png)

![4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B2638850.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2638853.png)

![2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2638854.png)

![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2638855.png)